3-Fluoro-5-(methylthio)aniline
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Overview
Description
3-Fluoro-5-(methylthio)aniline: is an organic compound with the molecular formula C7H8FNS It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted by a fluorine atom at the third position and a methylthio group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 3-fluoronitrobenzene, undergoes a series of reactions including reduction and substitution to introduce the methylthio group .
Industrial Production Methods: Industrial production of 3-Fluoro-5-(methylthio)aniline may involve large-scale nitration of fluorobenzene followed by reduction and thiolation steps. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-(methylthio)aniline undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in precursors can be reduced to an amine group.
Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as iron powder or catalytic hydrogenation are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
3-Fluoro-5-(methylthio)aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It can be used in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with specific biological activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(methylthio)aniline involves its interaction with specific molecular targets. The fluorine and methylthio groups influence its reactivity and binding properties. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and derivative being studied .
Comparison with Similar Compounds
- 3-Fluoro-2-methyl-aniline
- 3-Fluoro-5-methylaniline
- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Comparison: 3-Fluoro-5-(methylthio)aniline is unique due to the presence of both fluorine and methylthio groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .
Properties
CAS No. |
1184030-27-0 |
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Molecular Formula |
C7H8FNS |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
3-fluoro-5-methylsulfanylaniline |
InChI |
InChI=1S/C7H8FNS/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,9H2,1H3 |
InChI Key |
QHAHSHKRPVZMMG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=CC(=C1)F)N |
Origin of Product |
United States |
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